molecular formula C6H11NS B13274465 6-Thia-1-azaspiro[3.4]octane

6-Thia-1-azaspiro[3.4]octane

Cat. No.: B13274465
M. Wt: 129.23 g/mol
InChI Key: HIYNBFYKTKOYFG-UHFFFAOYSA-N
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Description

6-Thia-1-azaspiro[3.4]octane is a heterocyclic compound characterized by a spirocyclic structure containing both sulfur and nitrogen atoms. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Thia-1-azaspiro[3.4]octane can be achieved through multiple routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for large-scale production. The use of robust and step-economic routes ensures the feasibility of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Thia-1-azaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur and nitrogen atoms, which provide reactive sites for different reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound, particularly targeting the nitrogen atom.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, with reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Thia-1-azaspiro[3.4]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-Thia-1-azaspiro[3.4]octane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the spirocyclic structure allow for specific binding interactions, influencing biological pathways and processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions, making it a versatile compound in both research and therapeutic contexts .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to the presence of both sulfur and nitrogen in its spirocyclic structure. This combination imparts unique chemical properties, making it a valuable compound for diverse applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

7-thia-1-azaspiro[3.4]octane

InChI

InChI=1S/C6H11NS/c1-3-7-6(1)2-4-8-5-6/h7H,1-5H2

InChI Key

HIYNBFYKTKOYFG-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CCSC2

Origin of Product

United States

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